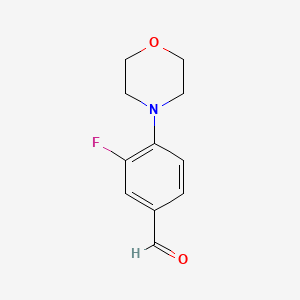

3-Fluoro-4-morpholin-4-ylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-7-9(8-14)1-2-11(10)13-3-5-15-6-4-13/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBHUGMTHMMHKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424581 | |

| Record name | 3-fluoro-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495404-90-5 | |

| Record name | 3-Fluoro-4-(4-morpholinyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495404-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-fluoro-4-morpholin-4-ylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Fluoro-4-morpholin-4-ylbenzaldehyde CAS number

An In-depth Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde

This compound is a substituted aromatic aldehyde that holds significant interest for researchers and professionals in the fields of medicinal chemistry and drug development. Its unique structural features, combining a reactive aldehyde group with a morpholine moiety and a fluorine substituent, make it a valuable building block for the synthesis of novel bioactive compounds. The presence of the fluorine atom can modulate the physicochemical properties of derivative molecules, such as metabolic stability and binding affinity, which are critical considerations in drug design. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, potential applications, and safety considerations for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 495404-90-5 | [1][2] |

| Molecular Formula | C₁₁H₁₂FNO₂ | [2][3] |

| Molecular Weight | 209.22 g/mol | [2][3] |

| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Appearance | Not specified, likely a solid | |

| Solubility | Not specified, likely soluble in organic solvents |

Synthesis

Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes the synthesis of this compound from 3,4-difluorobenzaldehyde and morpholine.

Materials and Reagents:

-

3,4-Difluorobenzaldehyde

-

Morpholine

-

Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

-

Dimethylformamide (DMF) or another polar aprotic solvent (e.g., DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography elution

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorobenzaldehyde (1.0 equivalent), morpholine (1.1-1.5 equivalents), and potassium carbonate (2.0-3.0 equivalents).

-

Solvent Addition: Add a suitable volume of anhydrous dimethylformamide (DMF) to dissolve the reactants and form a stirrable suspension.

-

Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Morpholine is a corrosive and flammable liquid. Handle with care.

-

DMF is a skin and eye irritant. Avoid inhalation and skin contact.

Caption: Workflow for the proposed synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile intermediate for the synthesis of a wide range of molecular scaffolds with potential therapeutic applications. The aldehyde functional group can undergo various chemical transformations, including reductive amination, Wittig reactions, and condensation reactions, to introduce diverse functionalities.

Potential Therapeutic Areas:

-

Oncology: The morpholine moiety is present in several approved anticancer drugs, such as gefitinib and linezolid. This scaffold can be utilized to synthesize novel kinase inhibitors or other targeted anticancer agents.

-

Infectious Diseases: The structural similarity to intermediates of antibiotics like linezolid suggests its potential use in developing new antibacterial agents.[4]

-

Inflammatory Diseases: Related benzaldehyde derivatives have been used to synthesize compounds with anti-inflammatory properties.[5]

Caption: The logical flow of utilizing this compound in a drug discovery program.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound was not found, a hazard assessment can be made based on structurally related compounds such as 3-chloro-4-fluorobenzaldehyde and other fluorinated benzaldehydes.[6][7][8][9][10]

Potential Hazards:

| Hazard Class | Description |

| Skin Corrosion/Irritation | May cause skin irritation.[8][11] |

| Serious Eye Damage/Irritation | May cause serious eye irritation.[8][11] |

| Respiratory Irritation | May cause respiratory irritation.[8][11] |

| Acute Toxicity (Oral) | May be harmful if swallowed. |

Recommended Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

This technical guide provides a foundational understanding of this compound for researchers and professionals. The information on its properties, synthesis, and potential applications should facilitate its use in the design and development of new chemical entities with therapeutic potential. Always consult a comprehensive and up-to-date Safety Data Sheet before handling any chemical.

References

- 1. 2abiotech.net [2abiotech.net]

- 2. 3-Fluoro-4-(4-morpholinyl)benzaldehyde Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 3. 3-Fluoro-5-(morpholin-4-yl)benzaldehyde | CAS#:1696721-44-4 | Chemsrc [chemsrc.com]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. downloads.ossila.com [downloads.ossila.com]

- 10. echemi.com [echemi.com]

- 11. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Fluoro-4-morpholin-4-ylbenzaldehyde. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, data-driven insights.

Chemical Properties

This compound, with the CAS Number 495404-90-5, is a substituted aromatic aldehyde. Its structure incorporates a fluorine atom and a morpholine ring, functionalities that are of significant interest in medicinal chemistry for their potential to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 495404-90-5 | [1][2] |

| Molecular Formula | C₁₁H₁₂FNO₂ | [1][2] |

| Molecular Weight | 209.22 g/mol | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg | [1] |

| Flash Point | 169.7 ± 27.9 °C | [1] |

| Melting Point | Not available | [1] |

Spectral Data (Predicted)

1.2.1. ¹H NMR Spectroscopy (Predicted)

The expected proton NMR spectrum would exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the morpholine ring protons. The fluorine atom would induce splitting in the signals of adjacent aromatic protons.

-

Aldehyde Proton (CHO): A singlet is expected around δ 9.8-10.0 ppm.

-

Aromatic Protons: Three protons on the benzene ring would appear as multiplets in the region of δ 7.0-7.8 ppm. The proton ortho to the fluorine and meta to the aldehyde would likely show a doublet of doublets due to coupling with the fluorine and the adjacent proton.

-

Morpholine Protons: Two distinct triplets are anticipated for the methylene groups of the morpholine ring. The protons on the carbons adjacent to the nitrogen (N-CH₂) would likely appear around δ 3.2-3.4 ppm, while the protons on the carbons adjacent to the oxygen (O-CH₂) would be expected around δ 3.8-4.0 ppm.

1.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the morpholine carbons.

-

Carbonyl Carbon (C=O): A signal is expected in the range of δ 190-192 ppm.

-

Aromatic Carbons: Six signals are anticipated in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine atom would exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Morpholine Carbons: Two signals are expected for the morpholine ring, with the N-CH₂ carbons appearing around δ 48-52 ppm and the O-CH₂ carbons around δ 66-68 ppm.

1.2.3. FT-IR Spectroscopy (Predicted)

The infrared spectrum would be characterized by the following key absorption bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| C=O Stretch (Aldehyde) | 1690 - 1710 |

| C-H Stretch (Aldehyde) | 2720 - 2820 |

| C-F Stretch | 1200 - 1300 |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 |

| C-O-C Stretch (Ether) | 1070 - 1150 |

| Aromatic C=C Stretch | 1500 - 1600 |

1.2.4. Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 209. The fragmentation pattern would likely involve the loss of the formyl group (CHO) and fragmentation of the morpholine ring.

Synthesis and Reactivity

Synthetic Approach

A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNA) reaction. This approach involves the reaction of a suitable difluorinated benzaldehyde derivative with morpholine.

2.1.1. Proposed Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on established procedures for similar transformations.

Materials:

-

3,4-Difluorobenzaldehyde

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. The electron-donating morpholine group may slightly reduce the electrophilicity of the aldehyde compared to unsubstituted benzaldehyde.

-

Aromatic Ring: The fluorine atom and the morpholine group influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic aromatic substitution. The strong electron-donating nature of the morpholino group directs electrophiles to the ortho and para positions relative to it.

-

Morpholine Moiety: The nitrogen atom of the morpholine ring is basic and can be protonated or alkylated.

Biological and Medicinal Chemistry Relevance

While specific biological activities for this compound have not been extensively reported, the structural motifs present in the molecule are of considerable interest in drug discovery.

-

Morpholine Ring: The morpholine heterocycle is a common scaffold in many approved drugs and bioactive molecules. It is often incorporated to improve aqueous solubility, metabolic stability, and to act as a hydrogen bond acceptor.

-

Fluorine Atom: The introduction of fluorine into drug candidates can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins, and modulate pKa.

Given these properties, this compound serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its derivatives could be explored for a range of biological targets.

Safety and Handling

Specific safety data for this compound is limited. However, based on the known hazards of similar aromatic aldehydes and morpholine derivatives, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its unique combination of a reactive aldehyde group, a fluorine atom, and a morpholine ring makes it an attractive starting material for the development of novel molecules with desirable pharmacological properties. While comprehensive experimental data for this specific compound is not yet widely available, this guide provides a solid foundation of its known and predicted properties, a plausible synthetic route, and an overview of its potential applications, serving as a valuable resource for researchers in the field.

References

Technical Guide: Physicochemical Properties of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular weight and other physicochemical properties of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a key intermediate in pharmaceutical synthesis.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a ready reference for laboratory and developmental applications.

| Property | Value |

| Molecular Formula | C₁₁H₁₂FNO₂[1][2] |

| Molecular Weight | 209.22 g/mol |

| CAS Number | 495404-90-5[1][2] |

| Density | 1.2±0.1 g/cm³[1] |

| Boiling Point | 357.0±42.0 °C at 760 mmHg[1] |

Calculation of Molecular Weight:

The molecular weight is calculated from the molecular formula using the standard atomic weights of the constituent elements:

-

Carbon (C): 12.011 u

Total Molecular Weight = (11 x 12.011) + (12 x 1.008) + (1 x 18.998) + (1 x 14.007) + (2 x 15.999) = 209.22 g/mol

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are critical for reproducible research and development. The following outlines a general synthetic approach.

Synthesis of this compound:

A common synthetic route involves the nucleophilic aromatic substitution of a difluoro- or nitro-substituted benzaldehyde derivative with morpholine.

Materials:

-

3,4-Difluorobenzaldehyde or 3-Fluoro-4-nitrobenzaldehyde

-

Morpholine

-

Potassium Carbonate (K₂CO₃) or other suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in DMF, add morpholine (1.1 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. 3-Fluoro-4-(4-morpholinyl)benzaldehyde Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. 3-Fluoro-4-(4-morpholinyl)benzaldehyde | 495404-90-5 [sigmaaldrich.com]

- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 4. quora.com [quora.com]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Atomic Data for Fluorine (F ) [physics.nist.gov]

- 7. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. byjus.com [byjus.com]

- 9. Fluorine | F (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Nitrogen - Wikipedia [en.wikipedia.org]

- 11. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. youtube.com [youtube.com]

- 13. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 15. princeton.edu [princeton.edu]

- 16. Oxygen - Wikipedia [en.wikipedia.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Oxygen, atomic [webbook.nist.gov]

A Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a valuable building block in medicinal chemistry and organic synthesis. It includes detailed information on its chemical structure, physical and chemical properties, and a representative synthetic protocol.

Chemical Structure and Identifiers

This compound is an aromatic aldehyde substituted with a fluorine atom and a morpholine ring. These functional groups impart unique electronic and steric properties, making it a versatile intermediate in the synthesis of more complex molecules.

-

IUPAC Name: 3-Fluoro-4-(4-morpholinyl)benzaldehyde

-

CAS Number: 495404-90-5[1]

-

Molecular Formula: C₁₁H₁₂FNO₂[1]

-

Molecular Weight: 209.22 g/mol [2]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. This data is essential for designing reactions, purification procedures, and formulation studies.

| Property | Value | Source |

| Molecular Weight | 209.217 g/mol | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg | [2] |

| Melting Point | Not Available | [2] |

Synthesis

Conceptual Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is based on the general procedure for the synthesis of 4-morpholinobenzaldehyde and is adapted for the synthesis of the target molecule.

Materials:

-

3,4-Difluorobenzaldehyde

-

Morpholine

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a dry reaction flask, dissolve 3,4-difluorobenzaldehyde (1 equivalent) in anhydrous DMF.

-

Add morpholine (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents) to the solution.

-

Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield this compound.

Applications in Research and Drug Development

The structural motif of a substituted benzaldehyde, particularly with a morpholine group, is of significant interest in medicinal chemistry. The morpholine moiety is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The fluorine atom can enhance binding affinity and metabolic stability.

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. For instance, the related compound, 3-fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic drug linezolid.[3] This suggests that this compound could be a valuable precursor for developing new pharmaceuticals.

Molecular Structure Visualization

The following diagram illustrates the chemical structure of this compound, generated using the Graphviz DOT language.

Caption: 2D structure of this compound.

References

A Technical Guide to the Predicted Biological Activity of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological activity of 3-Fluoro-4-morpholin-4-ylbenzaldehyde is limited. This document, therefore, presents a technical overview of its potential biological activities based on the known functions of its structural motifs and the activities of analogous compounds. The content herein is intended to guide future research and is based on scientific inference.

Executive Summary

This compound is a synthetic organic compound featuring a fluorinated benzaldehyde scaffold substituted with a morpholine ring. While direct experimental data on its biological effects are not extensively documented in peer-reviewed literature, its chemical structure suggests potential therapeutic relevance. The morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to improve the pharmacokinetic profiles of drug candidates and contribute to a wide range of biological activities.[1] The presence of a fluorine atom can further enhance metabolic stability and binding affinity. This guide will explore the plausible synthesis, potential biological activities, and hypothetical mechanisms of action of this compound, providing a framework for its future investigation.

Synthesis and Characterization

The synthesis of this compound can be hypothetically achieved via a nucleophilic aromatic substitution (SNAr) reaction. A plausible synthetic route would involve the reaction of 3,4-difluorobenzaldehyde with morpholine in the presence of a base.

General Experimental Protocol: Synthesis

A general procedure, adapted from the synthesis of similar 4-morpholinobenzaldehydes, is as follows[2]:

-

To a solution of 3,4-difluorobenzaldehyde (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.2-1.5 equivalents).

-

Add a suitable base, such as potassium carbonate (K2CO3) or triethylamine (TEA), to the reaction mixture (2-3 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under a vacuum.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Characterization of the final product would be confirmed using standard analytical techniques such as 1H NMR, 13C NMR, mass spectrometry, and FT-IR spectroscopy.

Potential Biological Activities and Mechanisms of Action

Based on its structural components, this compound is a candidate for investigation in several therapeutic areas.

Anticancer Activity

The morpholine ring is present in numerous anticancer agents.[1] Its inclusion can confer favorable properties such as increased water solubility and metabolic stability. Furthermore, some morpholine derivatives have been identified as inhibitors of critical cancer-related signaling pathways.

Hypothetical Mechanism: PI3K/AKT/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[3][4] Its aberrant activation is a common feature in many human cancers.[5][6][7] Several known PI3K inhibitors incorporate a morpholine ring, which often binds within the ATP-binding pocket of the enzyme. It is plausible that this compound could act as a scaffold for the development of novel PI3K inhibitors.

Antimicrobial Activity

The 3-fluoro-4-morpholinoaniline substructure is a key component of the antibiotic Linezolid, suggesting that compounds with this core may possess antibacterial properties.[8] Additionally, various hydrazone and semicarbazide derivatives of 4-morpholino-3-nitrobenzohydrazide have demonstrated activity against Gram-positive bacteria.[9]

Hypothetical Mechanism: The aldehyde functional group of this compound could potentially react with biological nucleophiles, such as amino or thiol groups in bacterial enzymes or proteins, leading to the inhibition of essential cellular processes.

Summary of Potential Activities

The following table summarizes the potential biological activities of this compound based on the activities of structurally related compounds.

| Potential Biological Activity | Structural Basis / Rationale | References |

| Anticancer | The morpholine ring is a common scaffold in anticancer drugs and PI3K inhibitors. | [1] |

| Antibacterial | The related 3-fluoro-4-morpholinoaniline is an intermediate for the antibiotic linezolid. Other morpholine derivatives show antibacterial effects. | [8][9] |

| Anti-inflammatory | Certain morpholine derivatives have demonstrated anti-inflammatory properties. | [1] |

Proposed Experimental Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is required.

In Vitro Cytotoxicity Screening (Anticancer)

The potential anticancer effects can be initially assessed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for evaluating cell viability.

General Protocol: MTT Assay [10][11]

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value from the dose-response curve.

Antimicrobial Susceptibility Testing

The antimicrobial potential can be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

General Protocol: Broth Microdilution [12][13][14]

-

Compound Preparation: Prepare two-fold serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized suspension of the microorganism to be tested (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound is a compound of interest for which direct biological data is sparse. However, a comprehensive analysis of its structural components strongly suggests potential as a scaffold for the development of novel anticancer and antimicrobial agents. The presence of the morpholine ring and fluorine substitution are attractive features for medicinal chemistry.

Future research should focus on the synthesis and purification of this compound, followed by systematic in vitro screening to validate the hypothesized anticancer and antimicrobial activities. If promising activity is observed, further studies to elucidate the precise mechanism of action, conduct structure-activity relationship (SAR) analyses, and evaluate in vivo efficacy and safety will be warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. cusabio.com [cusabio.com]

- 7. myadlm.org [myadlm.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. UpToDate 2018 [doctorabad.com]

- 13. apec.org [apec.org]

- 14. integra-biosciences.com [integra-biosciences.com]

An In-depth Technical Guide to 3-Fluoro-4-morpholin-4-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a probable synthetic route with a detailed experimental protocol for a key reaction step, and discusses its potential biological significance based on the activities of structurally related molecules.

Chemical and Physical Properties

This compound is a substituted benzaldehyde featuring a fluorine atom at the 3-position and a morpholine ring at the 4-position of the phenyl group. These structural motifs are of significant interest in medicinal chemistry, as the fluorine atom can enhance metabolic stability and binding affinity, while the morpholine group can improve aqueous solubility and pharmacokinetic properties.

A summary of the key chemical and physical properties for this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 495404-90-5 | [1] |

| Molecular Formula | C₁₁H₁₂FNO₂ | [1] |

| Molecular Weight | 209.22 g/mol | [1] |

| Appearance | Off-white to brown crystalline powder (predicted based on its precursor) | [2] |

| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 169.7 ± 27.9 °C | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process starting from 1,2-difluoro-4-nitrobenzene. The first step involves a nucleophilic aromatic substitution reaction to introduce the morpholine moiety, followed by reduction of the nitro group to an amine, yielding the key intermediate, 3-fluoro-4-morpholinoaniline. The second step is the formylation of this intermediate to produce the target benzaldehyde.

Caption: Proposed synthetic workflow for this compound.

Synthesis of 3-Fluoro-4-morpholinoaniline

The precursor, 3-fluoro-4-morpholinoaniline, is a known intermediate in the synthesis of the antibiotic linezolid.[2][3] A common synthetic route involves the reaction of 1,2-difluoro-4-nitrobenzene with morpholine, followed by the reduction of the nitro group.[3]

Experimental Protocol:

-

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine: A mixture of 1,2-difluoro-4-nitrobenzene and morpholine is heated under neat conditions. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the product.

-

Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline: The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to a primary amine using a reducing agent such as iron powder in the presence of ammonium chloride in a solvent mixture like methanol and water.[3] The product is then purified by recrystallization.

Formylation of 3-Fluoro-4-morpholinoaniline

The introduction of the aldehyde group onto the 3-fluoro-4-morpholinoaniline ring can be achieved via electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a well-established and effective method for the formylation of electron-rich aromatic compounds, such as anilines.[4][5][6]

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

Detailed Experimental Protocol (Vilsmeier-Haack Reaction):

This protocol is a general procedure for the Vilsmeier-Haack reaction and would require optimization for the specific substrate.

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise with stirring, maintaining the temperature below 10 °C. The mixture is stirred for a specified time to allow for the formation of the Vilsmeier reagent.

-

Reaction with Substrate: A solution of 3-fluoro-4-morpholinoaniline in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) is added dropwise to the prepared Vilsmeier reagent at a low temperature.

-

Reaction Progression: The reaction mixture is then typically heated to a temperature between 60-90 °C and stirred for several hours. The progress of the reaction is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled and poured onto crushed ice. The solution is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate, until it reaches a neutral or slightly basic pH.

-

Extraction and Purification: The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Spectral Data

Table 2: Spectral Data of 3-Fluoro-4-morpholinoaniline (Precursor)

| Spectroscopic Technique | Key Data | Source |

| ¹H NMR | Signals corresponding to aromatic protons, morpholine protons, and the amine protons are expected. | [7] |

| ¹³C NMR | Signals for the aromatic carbons (with C-F coupling), and morpholine carbons are expected. | [7] |

| IR Spectroscopy | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (ether) are expected. | [7] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight is expected. | [7] |

Predicted Spectral Data for this compound:

-

¹H NMR: The spectrum is expected to show signals for the aldehyde proton (around 9.8-10.0 ppm), aromatic protons, and the morpholine protons.

-

¹³C NMR: The spectrum should display a signal for the aldehyde carbon (around 190 ppm), in addition to the aromatic and morpholine carbons.

-

IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch is expected around 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak at m/z = 209.

Potential Biological Activity and Applications in Drug Discovery

While no specific biological studies on this compound have been found in the reviewed literature, the structural components of the molecule suggest a high potential for biological activity.

-

Morpholine Moiety: The morpholine ring is a common scaffold in many approved drugs and biologically active compounds, contributing to improved pharmacokinetic properties.[8]

-

Fluorinated Aromatic Ring: The presence of a fluorine atom can significantly impact a molecule's biological activity by altering its electronic properties, metabolic stability, and binding interactions with biological targets.[9]

-

Benzaldehyde Group: The aldehyde functional group is reactive and can participate in the formation of various derivatives, such as Schiff bases, which have been shown to possess antimicrobial and anticancer activities.[10]

Derivatives of structurally similar compounds have shown a range of biological activities, including:

-

Antimicrobial Activity: Schiff bases derived from 3-fluoro-4-morpholinoaniline have demonstrated biofilm inhibition activity.[10][11] Additionally, sulfonamide and carbamate derivatives of this aniline have shown antimicrobial properties.[11]

-

Anticancer Activity: The precursor, 3-fluoro-4-morpholinoaniline, is a key intermediate in the synthesis of the antibiotic Linezolid, which has also been investigated for its potential in cancer therapy.[2]

Given these points, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further research is warranted to explore its biological activity profile and to synthesize and screen a library of its derivatives for various pharmacological effects.

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a fluorinated morpholine-substituted benzaldehyde with significant potential as a building block in medicinal chemistry. This guide has provided an overview of its properties, a plausible synthetic route, and a discussion of its potential biological relevance. While specific experimental data for the final compound and its biological activities are currently limited in the public domain, the information presented here, based on its precursor and related compounds, provides a strong foundation for researchers and scientists to further investigate this promising molecule and its derivatives for the development of new therapeutic agents.

References

- 1. 3-Fluoro-4-(4-morpholinyl)benzaldehyde Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. innospk.com [innospk.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Room 102 | BVV EN [bvv.cz]

- 11. ossila.com [ossila.com]

The Genesis and Ascendance of Morpholinobenzaldehydes: A Technical Guide for Drug Discovery

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of morpholinobenzaldehyde derivatives for researchers, scientists, and drug development professionals.

Introduction

Morpholinobenzaldehydes, a class of organic compounds featuring a morpholine ring appended to a benzaldehyde moiety, have emerged as a versatile scaffold in medicinal chemistry. Their unique structural and physicochemical properties have made them privileged starting materials for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of morpholinobenzaldehydes, detailed experimental protocols for their synthesis and biological evaluation, a compilation of their quantitative biological data, and an exploration of their interactions with key cellular signaling pathways.

I. Discovery and Historical Perspective

The precise first synthesis of 4-morpholinobenzaldehyde is not definitively documented in readily available literature, suggesting it may have been initially prepared as an intermediate in broader synthetic explorations. The morpholine moiety itself was named by Ludwig Knorr, who incorrectly believed it to be part of the structure of morphine. However, the utility of the morpholine ring as a pharmacophore gained significant traction in the mid-20th century due to its favorable properties, such as improving the pharmacokinetic profile of drug candidates. Early patents from the 1940s and 1950s describe the synthesis of various morpholine-containing compounds, highlighting the growing interest in this heterocycle in the development of new therapeutics. The synthesis of 4-morpholinobenzaldehyde and its derivatives likely arose from the systematic exploration of nucleophilic aromatic substitution reactions on halogenated benzaldehydes with morpholine.

The evolution of synthetic methodologies for 4-morpholinobenzaldehyde has mirrored the advancements in organic chemistry. Early preparations likely involved direct nucleophilic substitution of activated aryl halides, such as 4-fluorobenzaldehyde, with morpholine in the presence of a base. Later, the advent of palladium-catalyzed cross-coupling reactions, like the Buchwald-Hartwig amination, provided more efficient and versatile routes to these compounds, allowing for the use of a wider range of aryl halides.

II. Synthesis of Morpholinobenzaldehydes and Their Derivatives

The synthesis of morpholinobenzaldehydes is a cornerstone for the development of more complex derivatives. The most common isomer, 4-morpholinobenzaldehyde, serves as a key building block.

A. Synthesis of 4-Morpholinobenzaldehyde

Two primary methods for the synthesis of 4-morpholinobenzaldehyde are widely employed:

1. Nucleophilic Aromatic Substitution: This is a classical and cost-effective method.

-

Experimental Protocol:

-

In a dry reaction flask, dissolve p-fluorobenzaldehyde (25.0 g, 0.200 mol), morpholine (0.300 mol), and anhydrous potassium carbonate (40.0 g) in N,N-dimethylformamide (DMF, 300 mL).[1][2][3]

-

Add a catalytic amount of a phase-transfer catalyst such as Aliquat 336.[1][2][3]

-

Stir the reaction mixture at reflux (100-120°C) for 4-24 hours.[1][2][3][4]

-

Upon completion, concentrate the mixture to dryness under reduced pressure.[1][2][3]

-

Cool the residue to room temperature and pour it into ice water, then allow it to stand overnight.[1][2][3]

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from methanol to yield 4-morpholinobenzaldehyde as yellow crystals.[1][2][3]

-

2. Buchwald-Hartwig Amination: This method offers greater substrate scope, allowing for the use of aryl chlorides, bromides, and iodides.

-

Experimental Protocol:

-

In an oven-dried round-bottom flask, combine the aryl halide (1 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.3 mmol), and a palladium catalyst with a suitable phosphine ligand (e.g., Pd₂(dba)₃ with Xantphos).[1]

-

Add an appropriate solvent, such as 1,4-dioxane or toluene (4 mL).[1]

-

Place the flask in a preheated oil bath and stir at the required temperature (typically 80-110°C) for the specified time.[1]

-

After cooling, add water (20 mL) and extract the product with an organic solvent like ether (4 x 10 mL).[1]

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and filter.[1]

-

Remove the solvent under vacuum to obtain the crude product, which can be further purified by chromatography.[1]

-

B. Synthesis of Morpholinobenzaldehyde Derivatives

4-Morpholinobenzaldehyde is a versatile precursor for a wide range of derivatives, often synthesized through condensation reactions. A common strategy is the Claisen-Schmidt condensation to form chalcones, which are then cyclized to various heterocyclic systems.

-

Experimental Protocol for Chalcone Synthesis:

-

Dissolve 4-morpholinobenzaldehyde and a substituted acetophenone in ethanol.[4]

-

Cool the solution in an ice bath.[4]

-

Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water and acidify to precipitate the chalcone.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent.

-

These chalcone intermediates can then be reacted with various reagents (e.g., hydrazines, guanidines) to generate a library of heterocyclic derivatives.

III. Biological Activities and Therapeutic Potential

The incorporation of the morpholinobenzaldehyde scaffold has led to the discovery of compounds with a broad spectrum of biological activities.

A. Anticancer Activity

A significant area of research has focused on the development of morpholinobenzaldehyde derivatives as anticancer agents. These compounds often act as inhibitors of key signaling pathways involved in cell growth, proliferation, and survival.

1. PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in cancer. Several morpholinobenzaldehyde-containing molecules have been identified as potent inhibitors of this pathway. The morpholine oxygen often forms a crucial hydrogen bond with the hinge region of the kinase domain.

2. Other Anticancer Mechanisms: Derivatives have also been shown to exhibit cytotoxicity against various cancer cell lines through other mechanisms, including inhibition of other kinases and induction of apoptosis.

B. Antimicrobial Activity

Morpholinobenzaldehyde derivatives have also been investigated for their antibacterial and antifungal properties. The morpholine moiety can enhance the permeability of the compounds across microbial cell membranes.

IV. Quantitative Biological Data

The following tables summarize the quantitative biological data for selected morpholinobenzaldehyde derivatives.

Table 1: PI3K Isoform Inhibition by Morpholine-Containing Compounds

| Compound/Derivative | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | Reference |

| ZSTK474 (contains morpholine) | 5.0 | 20.8 | 37.0 | 3.9 | [5] |

| Ethanolamine analog of ZSTK474 | 9.9 | >100 | 92.5 | 9.8 | [5] |

| Diethanolamine analog of ZSTK474 | 3.7 | >100 | 14.6 | 9.8 | [5] |

Table 2: Cytotoxicity of Morpholinobenzaldehyde Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Imidazo[1,2-a]pyrimidine | A549 (Lung Carcinoma) | 5.988 | [6] |

| Benzo[a]phenazine | HeLa (Cervical Cancer) | 1.0 - 10 | [7] |

| Benzo[a]phenazine | A549 (Lung Carcinoma) | 1.0 - 10 | [7] |

| Benzo[a]phenazine | MCF-7 (Breast Cancer) | 1.0 - 10 | [7] |

| Benzo[a]phenazine | HL-60 (Leukemia) | 1.0 - 10 | [7] |

Table 3: Antibacterial Activity of Morpholine-Containing Derivatives

| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,2,4-Triazole derivative | Mycobacterium smegmatis | 15.6 | [8] |

| 1,2,4-Triazole derivative | Pseudomonas aeruginosa | >500 | [8] |

| Quinoxaline derivative | MRSA | 2 - 4 | [9] |

V. Signaling Pathways and Mechanisms of Action

The biological effects of morpholinobenzaldehyde derivatives are often mediated by their interaction with specific cellular signaling pathways.

A. The PI3K/Akt/mTOR Signaling Pathway

As mentioned, this is a major target for anticancer derivatives. Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of Akt and its downstream effectors like mTOR. This leads to decreased cell proliferation and survival.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholinobenzaldehyde derivatives.

B. The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and stress responses. Some morpholine-containing compounds have been shown to modulate this pathway, although the specific interactions of morpholinobenzaldehyde derivatives are less well-characterized than their effects on the PI3K pathway.

Caption: The MAPK signaling pathway with potential points of inhibition by morpholinobenzaldehyde derivatives.

VI. Experimental Workflows

The development of novel drugs from the morpholinobenzaldehyde scaffold typically follows a structured workflow from synthesis to biological evaluation.

Caption: A typical workflow for the discovery of kinase inhibitors from a morpholinobenzaldehyde scaffold.

VII. Detailed Experimental Protocols

A. PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay kits.

-

Procedure:

-

Prepare serial dilutions of the test compound (morpholinobenzaldehyde derivative) in DMSO.

-

In a 384-well plate, add the diluted compound or DMSO (vehicle control).

-

Add the PI3K enzyme solution to each well.

-

Initiate the kinase reaction by adding a mixture of the lipid substrate (e.g., PIP2) and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the IC₅₀ values by fitting the dose-response data to a suitable model.[10]

-

B. Western Blot Analysis for Akt Phosphorylation

This protocol is used to determine the effect of a compound on the PI3K signaling pathway within cells.[5][11][12][13]

-

Procedure:

-

Seed cells in culture plates and allow them to adhere.

-

Treat the cells with varying concentrations of the test compound for a specified duration.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Determine the protein concentration of the lysates.

-

Denature the proteins by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize the data, the membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin).

-

Quantify the band intensities to determine the extent of inhibition of Akt phosphorylation.

-

VIII. Conclusion

Morpholinobenzaldehydes represent a highly valuable and adaptable scaffold in modern drug discovery. Their straightforward synthesis and the wide range of biological activities exhibited by their derivatives, particularly as kinase inhibitors, underscore their importance. This guide has provided a comprehensive overview of their history, synthesis, biological activities, and the experimental protocols used to evaluate them. The continued exploration of this chemical space is likely to yield novel therapeutic agents with improved efficacy and safety profiles for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. 4-Morpholinobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Morpholinobenzaldehyde | 1204-86-0 [chemicalbook.com]

- 4. dovepress.com [dovepress.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. promega.es [promega.es]

- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

3-Fluoro-4-morpholin-4-ylbenzaldehyde: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of a Key Synthetic Intermediate

This technical guide provides a comprehensive overview of the key characteristics of 3-Fluoro-4-morpholin-4-ylbenzaldehyde, a fluorinated aromatic aldehyde with significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a morpholine moiety suggests its utility in the development of novel therapeutic agents with enhanced pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals.

Core Chemical Characteristics

This compound is a substituted benzaldehyde derivative. The presence of the aldehyde functional group provides a reactive handle for a variety of chemical transformations, while the fluoro and morpholino substituents are known to favorably influence pharmacokinetic and pharmacodynamic properties of drug candidates.

Physicochemical Properties

While specific, experimentally determined data for this compound is not extensively available in the public domain, the following table summarizes key known and predicted properties based on available information for the compound and its close analogs.

| Property | Value | Source/Method |

| CAS Number | 495404-90-5 | |

| Molecular Formula | C₁₁H₁₂FNO₂ | |

| Molecular Weight | 209.22 g/mol | [1] |

| Boiling Point | 357.0 ± 42.0 °C at 760 mmHg | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point | 169.7 ± 27.9 °C | [1] |

| Appearance | Solid (predicted) | General knowledge |

Spectral Data (Predictive)

| Spectrum Type | Predicted Key Features |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Aldehyde proton (δ 9.5-10.5 ppm), Morpholine protons (δ 3.0-4.0 ppm). |

| ¹³C NMR | Carbonyl carbon (δ 190-200 ppm), Aromatic carbons (δ 110-160 ppm), Morpholine carbons (δ 45-70 ppm). |

| IR (Infrared) | C=O stretch (aldehyde) around 1680-1700 cm⁻¹, C-F stretch around 1000-1400 cm⁻¹, C-N stretch around 1250-1350 cm⁻¹, C-O-C stretch (morpholine) around 1115 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 209.0852. |

Synthesis Protocol

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, a plausible synthetic route can be proposed based on established nucleophilic aromatic substitution (SₙAr) reactions. The following protocol is adapted from a general procedure for the synthesis of 4-morpholinobenzaldehyde.

Proposed Synthesis of this compound

This proposed synthesis involves the nucleophilic aromatic substitution of a fluorine atom from 3,4-difluorobenzaldehyde by morpholine.

Reactants:

-

3,4-Difluorobenzaldehyde

-

Morpholine

-

Potassium Carbonate (K₂CO₃) as a base

-

Dimethylformamide (DMF) as a solvent

Experimental Procedure:

-

To a solution of 3,4-difluorobenzaldehyde (1.0 eq) in anhydrous DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the crude product with water and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry. The morpholine ring is a common feature in many approved drugs and clinical candidates, often contributing to improved solubility and metabolic stability. The fluorine atom can enhance binding affinity, metabolic stability, and membrane permeability.

Potential as a PI3K/Akt/mTOR Pathway Inhibitor Intermediate

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] A significant number of PI3K/Akt/mTOR inhibitors incorporate a morpholine moiety, which has been shown to form a critical hydrogen bond with the hinge region of the kinase domain.[4][6]

Therefore, this compound represents a valuable starting material for the synthesis of novel PI3K/Akt/mTOR inhibitors. The aldehyde functionality can be readily converted into various heterocyclic scaffolds known to exhibit kinase inhibitory activity.

The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Experimental Protocol for In Vitro Kinase Assay

To evaluate the inhibitory potential of compounds synthesized from this compound against PI3K, a standard in vitro kinase assay can be employed.

Objective: To determine the IC₅₀ value of a test compound against a specific PI3K isoform.

Materials:

-

Recombinant human PI3K enzyme (e.g., PI3Kα)

-

PIP₂ (Phosphatidylinositol 4,5-bisphosphate) substrate

-

ATP (Adenosine triphosphate), radiolabeled or with a detection-compatible modification

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

Kinase detection system (e.g., ADP-Glo™, scintillation counter)

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a multi-well plate, add the assay buffer, PI3K enzyme, and the test compound dilutions.

-

Initiate the kinase reaction by adding a mixture of PIP₂ and ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the chosen detection system.

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a promising chemical intermediate for the synthesis of novel bioactive molecules, particularly in the area of oncology. Its strategic combination of a reactive aldehyde, a beneficial morpholine moiety, and a fluorine atom makes it an attractive starting point for the development of targeted therapies, such as inhibitors of the PI3K/Akt/mTOR signaling pathway. Further research and characterization of this compound and its derivatives are warranted to fully explore its potential in drug discovery.

References

- 1. 3-Fluoro-4-(4-morpholinyl)benzaldehyde Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. 3-Fluoro-4-methylbenzaldehyde | C8H7FO | CID 2774574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 3-Fluoro-4-morpholin-4-ylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety and hazard information based on available data for structurally similar compounds. A specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-Fluoro-4-morpholin-4-ylbenzaldehyde was not found. Therefore, this compound should be handled with the utmost care, assuming it may possess hazards similar to related chemicals. All procedures should be conducted by trained personnel in a well-ventilated laboratory setting.

Introduction

This compound is a substituted benzaldehyde derivative that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique combination of a reactive aldehyde group, a fluorine substituent, and a morpholine moiety makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comprehensive overview of the known and anticipated safety and hazard information for this compound, drawing from data on analogous structures to ensure safe handling and use in a research and development environment.

Hazard Identification and Classification

While a specific GHS classification for this compound is not available, based on the hazard profiles of similar compounds such as 3-fluoro-4-hydroxybenzaldehyde, it is prudent to assume the following potential hazards.[1]

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

Signal Word: Warning

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken. The following protocols are recommended based on general laboratory safety principles and information from related compounds.[1][2][3]

Table 2: First-Aid Protocols

| Exposure Route | Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][2] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

Handling and Storage

Proper handling and storage are crucial to minimize the risk of exposure and ensure the stability of the compound.

4.1. Safe Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Keep away from heat, sparks, and open flames.[4]

-

Wash hands thoroughly after handling.[2]

4.2. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Protect from moisture.

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[3] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard:

-

Evacuate the Area: Ensure all non-essential personnel are cleared from the spill area.

-

Ensure Ventilation: Work in a well-ventilated area or use a fume hood.

-

Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Collect the Spill: Carefully sweep or scoop up the absorbed material into a suitable container for disposal. Avoid generating dust.

-

Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

-

Dispose of Waste: Dispose of the collected waste in accordance with local, state, and federal regulations.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[4]

-

Specific Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Toxicological Information

No specific toxicological data for this compound is available. The information below is based on the potential hazards of structurally related compounds.

-

Acute Toxicity: No data available.

-

Skin Corrosion/Irritation: Expected to cause skin irritation.[1]

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[1]

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Visual Workflow and Diagrams

Diagram 1: General Handling Workflow for this compound

Caption: A flowchart illustrating the safe handling procedure for this compound.

Diagram 2: Emergency Response for Accidental Exposure

Caption: A diagram outlining the immediate steps to take in case of accidental exposure.

References

A Technical Guide to the Solubility of 3-Fluoro-4-morpholin-4-ylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 3-Fluoro-4-morpholin-4-ylbenzaldehyde

This compound is an organic compound featuring a benzaldehyde core substituted with a fluorine atom and a morpholine group. Its chemical structure suggests a degree of polarity due to the carbonyl group, the morpholine ring's oxygen and nitrogen atoms, and the electronegative fluorine atom. This polarity will significantly influence its solubility in different organic solvents. Understanding this solubility is paramount for a variety of applications, including reaction chemistry, purification, formulation, and in vitro/in vivo screening assays.[1] Poor solubility can be a major impediment in the drug development process, affecting absorption, bioavailability, and therapeutic efficacy.[2][3]

Solubility Profile in Organic Solvents

The principle of "like dissolves like" provides a qualitative prediction of solubility. Given the polar functionalities of this compound, it is expected to exhibit higher solubility in polar organic solvents compared to nonpolar hydrocarbon solvents.[4][5]

The following table presents a list of common organic solvents, categorized by their relative polarity, in which the solubility of this compound can be experimentally determined.[6] Researchers can utilize this table to record their empirical findings.

Table 1: Experimental Solubility Data for this compound

| Solvent | Relative Polarity[6] | Solubility (g/L) | Solubility (mol/L) |

| Nonpolar Solvents | |||

| Hexane | 0.009 | Data to be determined | Data to be determined |

| Toluene | 0.099 | Data to be determined | Data to be determined |

| Diethyl Ether | 0.117 | Data to be determined | Data to be determined |

| Polar Aprotic Solvents | |||

| Ethyl Acetate | 0.228 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | 0.207 | Data to be determined | Data to be determined |

| Acetone | 0.355 | Data to be determined | Data to be determined |

| Acetonitrile | 0.460 | Data to be determined | Data to be determined |

| Dimethylformamide (DMF) | 0.386 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 0.444 | Data to be determined | Data to be determined |

| Polar Protic Solvents | |||

| 1-Butanol | 0.586 | Data to be determined | Data to be determined |

| 2-Propanol | 0.546 | Data to be determined | Data to be determined |

| Ethanol | 0.654 | Data to be determined | Data to be determined |

| Methanol | 0.762 | Data to be determined | Data to be determined |

Note: The molecular weight of this compound (C11H12FNO2) is approximately 209.22 g/mol .

Experimental Protocol: Equilibrium Solubility Determination

The equilibrium (or thermodynamic) solubility is defined as the maximum concentration of a compound in a solvent at a given temperature and pressure when the system is at equilibrium.[7] The following protocol outlines the widely used shake-flask method for determining the equilibrium solubility of this compound.[8][9]

3.1. Materials and Equipment

-

This compound (solid form)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Analytical balance

-

Temperature-controlled incubator/shaker

-

Vortex mixer

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[7]

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-